(Methoxycarbonylmethylene)tributylphosphorane

Beschreibung

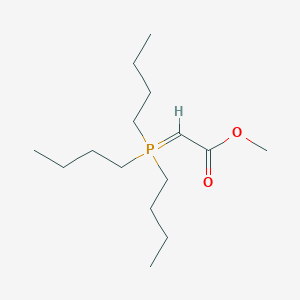

Methyl 2-(tributylphosphoranylidene)acetate is an organophosphorus compound with the molecular formula C15H31O2P. It is a derivative of phosphorane and is known for its applications in organic synthesis, particularly in the Wittig reaction, which is used to form carbon-carbon double bonds.

Eigenschaften

Molekularformel |

C15H31O2P |

|---|---|

Molekulargewicht |

274.38 g/mol |

IUPAC-Name |

methyl 2-(tributyl-λ5-phosphanylidene)acetate |

InChI |

InChI=1S/C15H31O2P/c1-5-8-11-18(12-9-6-2,13-10-7-3)14-15(16)17-4/h14H,5-13H2,1-4H3 |

InChI-Schlüssel |

CJADRZKFPSNBRL-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCP(=CC(=O)OC)(CCCC)CCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-(tributylphosphoranylidene)acetate can be synthesized through a reaction involving tributylphosphane and methyl 2-bromoacetate. The process typically involves the following steps :

Reaction Setup: A cold (0°C) solution of tributylphosphane in toluene is prepared under a nitrogen atmosphere.

Addition of Reagents: Methyl 2-bromoacetate is added to the solution.

Reaction Conditions: The resulting mixture is warmed to room temperature and stirred overnight under a nitrogen atmosphere.

Industrial Production Methods

While specific industrial production methods for methyl 2-(tributylphosphoranylidene)acetate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and storage of reagents to maintain safety and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(tributylphosphoranylidene)acetate primarily undergoes the Wittig reaction, which is used to convert aldehydes and ketones into alkenes. This reaction involves the formation of a phosphonium ylide intermediate, which then reacts with the carbonyl compound to form the desired alkene .

Common Reagents and Conditions

Reagents: Common reagents used in reactions with methyl 2-(tributylphosphoranylidene)acetate include aldehydes, ketones, and bases such as triethylamine.

Conditions: The reactions are typically carried out in organic solvents like toluene or THF, under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Major Products

The major products formed from reactions involving methyl 2-(tributylphosphoranylidene)acetate are alkenes. For example, the reaction with benzaldehyde yields a substituted alkene as the primary product .

Wissenschaftliche Forschungsanwendungen

Methyl 2-(tributylphosphoranylidene)acetate has several applications in scientific research:

Organic Synthesis: It is widely used in the synthesis of various organic compounds, particularly in the formation of carbon-carbon double bonds through the Wittig reaction.

Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Material Science: It is employed in the development of new materials with specific properties, such as polymers and advanced composites.

Agricultural Chemistry: The compound is used in the synthesis of agrochemicals, including pesticides and herbicides.

Wirkmechanismus

The mechanism of action of methyl 2-(tributylphosphoranylidene)acetate involves the formation of a phosphonium ylide intermediate during the Wittig reaction. This ylide then reacts with a carbonyl compound (aldehyde or ketone) to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to yield the desired alkene and a phosphine oxide byproduct .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl (triphenylphosphoranylidene)acetate: Another Wittig reagent used for similar purposes in organic synthesis.

Ethyl (triphenylphosphoranylidene)acetate: Similar to methyl (triphenylphosphoranylidene)acetate but with an ethyl ester group.

Uniqueness

Methyl 2-(tributylphosphoranylidene)acetate is unique due to its specific structure, which includes tributylphosphane as the phosphorane component. This structural difference can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.